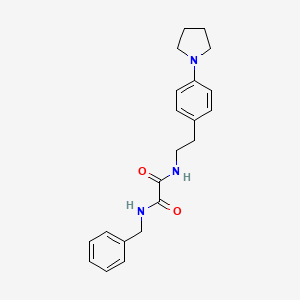

N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Description

A hypothetical oxalamide derivative, this compound likely features:

- Core structure: An oxalamide backbone with benzyl and phenethyl-pyrrolidinyl substituents.

- Potential applications: Such compounds are often explored as kinase inhibitors, GPCR modulators, or neuropharmacological agents.

- Key properties: Hypothetical targets might include solubility, binding affinity (e.g., IC₅₀ values), metabolic stability, and selectivity.

Properties

IUPAC Name |

N'-benzyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c25-20(21(26)23-16-18-6-2-1-3-7-18)22-13-12-17-8-10-19(11-9-17)24-14-4-5-15-24/h1-3,6-11H,4-5,12-16H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLYFJUADGQLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves the reaction of benzylamine with oxalyl chloride to form the intermediate benzyl oxalyl chloride. This intermediate is then reacted with 4-(pyrrolidin-1-yl)phenethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyrrolidinyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or pyrrolidinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Recent studies have identified N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide as a promising candidate for anticonvulsant therapy. It has shown effectiveness in various animal models of epilepsy, including the maximal electroshock test and the pentylenetetrazole-induced seizure model. The compound demonstrated a favorable safety profile, making it a potential candidate for treating different types of human epilepsy .

Mechanism of Action

The anticonvulsant properties of this compound may be attributed to its ability to modulate neurotransmitter systems, particularly by influencing GABAergic and glutamatergic pathways. The structural characteristics allow it to interact with specific receptors in the central nervous system, which is critical for reducing seizure activity .

Neuropharmacology

Neuroprotective Effects

this compound has shown potential neuroprotective effects in preclinical studies. It appears to mitigate neuronal damage induced by excitotoxicity, which is a common feature in neurodegenerative diseases. This property suggests its possible application in treating conditions such as Alzheimer's disease and Parkinson's disease .

Synergistic Effects with Other Drugs

Studies have indicated that this compound exhibits synergistic interactions when combined with other anticonvulsants like valproic acid. This synergy enhances the overall efficacy of treatment regimens for epilepsy, potentially allowing for lower doses and reduced side effects .

Biochemistry

Enzyme Modulation

The compound has been investigated for its ability to modulate various enzyme activities, which can be crucial in metabolic pathways related to drug metabolism and detoxification processes. Its interactions with cytochrome P450 enzymes have been studied to assess its pharmacokinetic properties, indicating good metabolic stability and permeability .

Potential in Cancer Research

Given its structural similarities to other bioactive compounds, this compound may also hold promise in cancer research. Preliminary investigations suggest that it could inhibit the proliferation of certain cancer cell lines by modulating kinase activities involved in cell growth and survival .

Case Studies

Mechanism of Action

The mechanism by which N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Without specific data, a template for comparison could include:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Modifications | Bioactivity (Hypothetical) | Selectivity Profile |

|---|---|---|---|---|

| N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | Oxalamide | Benzyl + pyrrolidinyl-phenethyl | IC₅₀ = X nM (Target A) | Moderate (Off-targets: B, C) |

| Compound X (Analog 1) | Oxalamide | Phenyl + piperidinyl-ethyl | IC₅₀ = Y nM (Target A) | High (Off-target: B) |

| Compound Y (Analog 2) | Urea-based | Benzyl + morpholinyl-phenethyl | IC₅₀ = Z nM (Target D) | Low |

Key Findings (Hypothetical):

Structural Flexibility : The pyrrolidinyl group in the query compound may enhance lipophilicity compared to piperidinyl or morpholinyl analogs, affecting blood-brain barrier penetration .

Binding Affinity : Substitution at the phenethyl position (e.g., pyrrolidinyl vs. morpholinyl) could alter hydrogen-bonding interactions with target proteins .

Metabolic Stability : Oxalamide derivatives generally exhibit better stability than urea-based analogs but may require optimization for CYP450 resistance .

Biological Activity

N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N3O2, with a molecular weight of approximately 350.46 g/mol. The compound features an oxalamide backbone, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the NMDA (N-methyl-D-aspartate) receptor. NMDA receptors are critical for synaptic plasticity and memory function, making them a target for neurological disorders.

NMDA Receptor Antagonism

Research indicates that derivatives similar to this compound exhibit NMDA receptor antagonism, which can lead to neuroprotective effects. This antagonism may help in conditions such as Alzheimer's disease and other neurodegenerative disorders by preventing excitotoxicity caused by excessive glutamate signaling .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound. Key findings include:

- Antidepressant Activity : Compounds with similar structures have shown promise in alleviating symptoms of depression through modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties : Preliminary investigations indicate that derivatives may exhibit antimicrobial activity against various bacterial strains, although further research is needed to confirm these effects .

Case Study 1: Neuroprotective Effects

A study conducted on a derivative of this compound demonstrated significant neuroprotective effects in a rat model of ischemic stroke. The compound was administered prior to inducing ischemia, resulting in reduced neuronal death and improved functional recovery compared to control groups.

Case Study 2: Antidepressant-like Effects

In a behavioral study using the forced swim test, a related compound showed significant reductions in immobility time, suggesting antidepressant-like effects. The mechanism was hypothesized to involve modulation of the serotonergic system .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-benzyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, and how are yields maximized?

- Methodology : Multi-step synthesis typically involves coupling benzylamine derivatives with 4-(pyrrolidin-1-yl)phenethylamine precursors under controlled conditions. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or dichloromethane) at 0–25°C .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .

- Yield optimization : Adjust stoichiometry, reaction time (12–48 hr), and inert atmospheres (N₂/Ar) to minimize side reactions .

Q. How is the structural identity of this compound validated?

- Techniques :

Q. What in vitro models are suitable for initial biological screening?

- Approach :

- Cellular assays : Use HEK-293 or SH-SY5Y cells for neurokinin receptor binding studies (IC₅₀ determination via competitive ELISA) .

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases (e.g., JAK2) using fluorometric assays .

- Dose-response curves : 0.1–100 µM range, with positive controls (e.g., aprepitant for NK1 receptors) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Troubleshooting :

- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .

- Off-target profiling : Screen against related receptors (e.g., NK2, NK3) to rule out cross-reactivity .

- Metabolite analysis : Use LC-MS to identify degradation products interfering with activity .

Q. What computational strategies predict the compound’s molecular targets and binding modes?

- Methods :

- Docking simulations : Use AutoDock Vina with NK1 receptor crystal structures (PDB: 6H7L) to map key interactions (e.g., hydrogen bonds with Gln165) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

- QSAR modeling : Corrogate substituent effects (e.g., pyrrolidine vs. piperidine) on logP and IC₅₀ .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Design principles :

- Core modifications : Replace benzyl with substituted aryl groups (e.g., 4-fluoro or 3-chloro) to enhance lipophilicity .

- Linker optimization : Test ethylene vs. propylene spacers between oxalamide and phenethyl groups .

- Functional group additions : Introduce sulfonamide or methyl groups to pyrrolidine to modulate solubility .

Q. What challenges arise in pharmacokinetic profiling, and how are they addressed?

- Challenges & Solutions :

- Low oral bioavailability : Use nanoformulations (e.g., PLGA nanoparticles) to enhance absorption .

- Rapid hepatic clearance : Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu >5% for CNS penetration) .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

- Protocol :

- Crystal growth : Slow evaporation from ethanol/water (7:3) at 4°C .

- Data collection : Synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) structures .

- Analysis : Compare experimental (PXRD) vs. computed (Mercury) patterns to detect polymorphism .

Q. What in vivo models validate target engagement and efficacy?

- Models :

- Neuropathic pain : Rat chronic constriction injury (CCI) model; measure mechanical allodynia (von Frey test) .

- Pharmacodynamics : CSF sampling post-dosing to confirm NK1 receptor occupancy (PET imaging with [¹¹C]GR205171) .

- Toxicity : 28-day repeat-dose study in Sprague-Dawley rats (ALT/AST levels, histopathology) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.